molecular formula C20H35NO3S B11523495 N-(4-butoxyphenyl)decane-1-sulfonamide

N-(4-butoxyphenyl)decane-1-sulfonamide

Cat. No.: B11523495
M. Wt: 369.6 g/mol
InChI Key: HHCHSPKITBMHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-butoxyphenyl)decane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium . Another efficient method for preparing sulfonamides involves the NH4I-mediated amination of sodium sulfinates with amines . These methods are advantageous due to their simplicity, cost-effectiveness, and environmentally friendly nature.

Industrial Production Methods

In industrial settings, the production of sulfonamides often relies on the reaction of sulfonyl chlorides with amines in the presence of a base or an acylating catalyst . This approach allows for the large-scale synthesis of sulfonamides with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)decane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)decane-1-sulfonamide involves the inhibition of specific enzymes or proteins. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects.

Properties

Molecular Formula

C20H35NO3S

Molecular Weight

369.6 g/mol

IUPAC Name

N-(4-butoxyphenyl)decane-1-sulfonamide

InChI

InChI=1S/C20H35NO3S/c1-3-5-7-8-9-10-11-12-18-25(22,23)21-19-13-15-20(16-14-19)24-17-6-4-2/h13-16,21H,3-12,17-18H2,1-2H3

InChI Key

HHCHSPKITBMHPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.